

ALK5-IN-10: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ALK5-IN-10	
Cat. No.:	B12368985	Get Quote

Introduction

Transforming Growth Factor-beta (TGF- β) signaling is a critical pathway that regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production. Dysregulation of this pathway is a key driver in numerous pathologies, most notably in fibrosis and the progression of cancer. The TGF- β signal is transduced through a receptor complex composed of type I and type II serine/threonine kinase receptors. Upon ligand binding, the type II receptor (T β RII) phosphorylates and activates the type I receptor, Activin receptor-like kinase 5 (ALK5), also known as TGF- β receptor I (TGF β RI). Activated ALK5 then phosphorylates the downstream effector proteins SMAD2 and SMAD3, which subsequently form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes.

Given its central role in disease, ALK5 has emerged as a promising therapeutic target. **ALK5-IN-10**, also known as EW-7197 and Vactosertib, is a potent and selective small molecule inhibitor of ALK5. This technical guide provides an in-depth overview of **ALK5-IN-10**, including its mechanism of action, biochemical and cellular activity, relevant experimental protocols, and key signaling pathways.

ALK5-IN-10: Mechanism of Action and Biochemical Profile

ALK5-IN-10 is an ATP-competitive inhibitor that targets the kinase domain of ALK5, thereby preventing the phosphorylation of its downstream substrates, SMAD2 and SMAD3.[1][2] This action effectively blocks the canonical TGF-β signaling pathway.

Biochemical and Cellular Activity of ALK5-IN-10 (EW-7197)

Parameter	Value	Assay Type	Cell Line/System	Reference
Biochemical Potency				
IC50 vs. ALK5	7 nM	Radioisotopic Assay	Recombinant Human ALK5 (Sf9 cells)	[2]
IC50 vs. ALK5	9.67 nM	Radioisotopic Protein Kinase Assay	Recombinant Human GST- fused ALK5 (Sf9 cells)	[2]
IC50 vs. ALK5	12.9 nM	Not Specified	Not Specified	[3]
IC50 vs. ALK5	13 nM	Kinase Assay	Not Specified	
IC50 vs. ALK4	13 nM	Cell-free assay	Not Specified	-
IC50 vs. ALK4	17.3 nM	Not Specified	Not Specified	_
IC50 vs. ALK2	17.3 nM (Comparable to ALK5)	Not Specified	Not Specified	_
IC50 vs. p38α	1,775 nM	Not Specified	Not Specified	
Cellular Potency				_
IC50 (3TP-Lux Reporter)	12.1 nM	Luciferase Reporter Gene Assay	4T1 cells	
IC50 (3TP-Lux Reporter)	13.2 nM	Luciferase Reporter Gene Assay	4T1-3TP-Lux cells	_
IC50 (3TP-Lux Reporter)	16.5 nM	Luciferase Reporter Gene Assay	HaCaT cells	_

IC50 (pSmad3 Inhibition)

10-30 nM

Western Blot

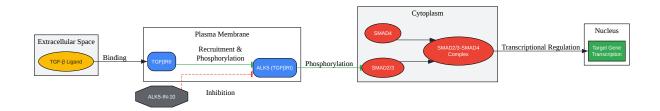
4T1 cells

In Vivo Efficacy and Pharmacokinetics

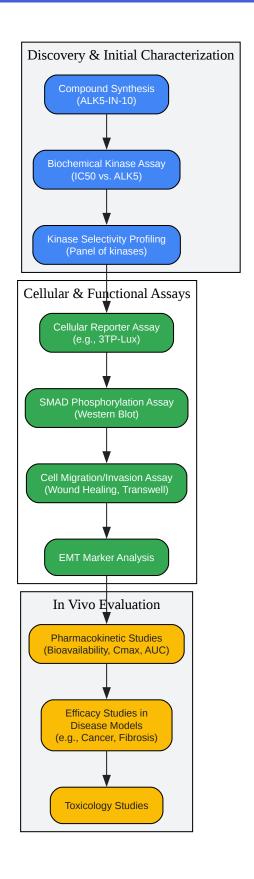
ALK5-IN-10 has demonstrated significant anti-metastatic and anti-fibrotic activity in various preclinical models.

Parameter	Value	Animal Model	Study	Reference
In Vivo Efficacy				
Inhibition of Lung Metastasis	40 mg/kg (i.p., every other day)	MMTV/c-Neu mice (Breast Cancer)	Inhibition of Smad/TGF β signaling, cell migration, invasion, and lung metastasis.	
Increased Survival	0.625, 1.25, 2.5, or 5 mg/kg (five times/week)	4T1-Luc injected BALB/c mice (Breast Cancer)	Dose-dependent inhibition of lung metastasis and increased survival.	
Anti-fibrotic Activity	1.25, 2.5, or 5 mg/kg (qd)	CCI4-induced liver fibrosis (mice), BDL- induced liver fibrosis (rats), UUO-induced renal fibrosis (mice), BLM- induced pulmonary fibrosis (mice)	Decreased expression of collagen, α-SMA, and fibronectin; extended lifespan.	
Pharmacokinetic s (Rats)				_
Oral Bioavailability	51%	Rats	Pharmacokinetic study of 12b·HCl (EW-7197).	
AUC	1426 ng*h/mL	Rats	Pharmacokinetic study of 12b·HCl (EW-7197).	_

Foundational & Exploratory


Check Availability & Pricing

			Pharmacokinetic
Cmax	1620 ng/mL	Rats	study of 12b·HCl
			(EW-7197).


Signaling Pathways

The canonical TGF- β signaling pathway, which is inhibited by **ALK5-IN-10**, is depicted below.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [ALK5-IN-10: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12368985#alk5-in-10-as-a-tgf-beta-receptor-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com